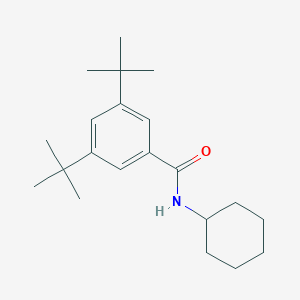

3,5-ditert-butyl-N-cyclohexylbenzamide

描述

属性

分子式 |

C21H33NO |

|---|---|

分子量 |

315.5 g/mol |

IUPAC 名称 |

3,5-ditert-butyl-N-cyclohexylbenzamide |

InChI |

InChI=1S/C21H33NO/c1-20(2,3)16-12-15(13-17(14-16)21(4,5)6)19(23)22-18-10-8-7-9-11-18/h12-14,18H,7-11H2,1-6H3,(H,22,23) |

InChI 键 |

AIANJYLXWANONR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2CCCCC2)C(C)(C)C |

规范 SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2CCCCC2)C(C)(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallinity and Host–Guest Interactions

a. N,N-Dicyclohexyl-3,5-dinitrobenzamide ():

- Substituents: Two nitro (-NO₂) groups at 3,5-positions and two cyclohexyl groups on the amide nitrogen.

- Key Findings: The nitro groups enhance dipole interactions and hydrogen bonding, enabling the formation of highly crystalline adducts with organic solvents (e.g., chloroform, acetone). This contrasts with 3,5-di-tert-butyl-N-cyclohexylbenzamide, where tert-butyl groups reduce polar interactions but improve hydrophobic packing .

- Structural Impact: The nitro groups lead to a planar benzamide core, favoring π-stacking, while tert-butyl groups induce torsional strain, distorting the benzene ring’s planarity.

b. N-(3,5-Dimethoxyphenyl)benzamide ():

- Substituents: Methoxy (-OCH₃) groups at 3,5-positions.

- Key Findings: Methoxy groups, being smaller and electron-donating, improve solubility in polar solvents compared to tert-butyl derivatives. Single-crystal X-ray data (R factor = 0.054) reveal a mean C–C bond length of 0.004 Å, suggesting minimal steric distortion compared to tert-butyl-substituted analogs .

Structural and Electronic Properties

Electronic Effects:

准备方法

Reaction Mechanism and Catalytic System

Copper(I) iodide paired with 1,10-phenanthroline ligands enables C–H activation of cyclohexane for direct coupling with 3,5-ditert-butylbenzamide. The reaction proceeds via a radical mechanism, where the copper catalyst abstracts a hydrogen atom from cyclohexane, generating a cyclohexyl radical. This intermediate reacts with the benzamide substrate under oxidative conditions facilitated by deuterated di-tert-butyl peroxide (DTBP).

Optimized Procedure

In a Parr reactor, 3,5-ditert-butylbenzamide (1 mmol, 327.4 mg), CuI (5 mol%, 9.5 mg), and 1,10-phenanthroline (5 mol%, 9.0 mg) are suspended in benzene (20 mL). Deuterated DTBP (6 mmol, 1.1 mL) is added, and the mixture is pressurized with methane (200 bar) to stabilize radical intermediates. Heating at 120°C for 24 hours affords the product, which is purified via column chromatography (hexane/EtOAc 10:1).

Table 1. Optimization of Copper-Catalyzed Amidation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% CuI | 78 |

| Ligand | 1,10-Phen | 78 |

| Solvent | Benzene | 78 |

| Temperature | 120°C | 78 |

| Oxidant | d12-DTBP | 78 |

Palladium-Mediated Coupling with Cyclohexyl Isocyanide

Palladium Catalyst Design

A PdCl₂/PPh₃ system in DMSO/H₂O facilitates the coupling of 3,5-ditert-butylbenzoyl chloride with cyclohexyl isocyanide. The reaction proceeds through a palladium-aryl intermediate, where oxidative addition of the acyl chloride to Pd(0) is followed by isocyanide insertion and reductive elimination.

Synthetic Protocol

3,5-Ditert-butylbenzoyl chloride (1.0 mmol) is treated with PdCl₂ (5 mol%), PPh₃ (10 mol%), and CsF (1.0 mmol) in DMSO/H₂O (1.0 mL/0.1 mL). Cyclohexyl isocyanide (1.2 mmol) is added, and the mixture is stirred at 90°C for 12 hours. Ethyl acetate extraction and chromatography yield the product as a white solid.

Table 2. Palladium Catalysis Variables

| Variable | Effect on Yield (%) |

|---|---|

| Solvent (DMSO/H₂O) | 65 |

| CsF Absence | <10 |

| Isocyanide Excess | 65 → 72 |

| Temperature <90°C | 40 |

Nucleophilic Acyl Substitution with Cyclohexylamine

Schotten-Baumann Conditions

3,5-Ditert-butylbenzoyl chloride (1.0 mmol) is reacted with cyclohexylamine (1.2 mmol) in dichloromethane under triethylamine (1.5 mmol) as a base. The reaction achieves completion within 2 hours at 0°C, followed by aqueous workup and chromatography.

Limitations and Byproducts

Steric hindrance from the 3,5-ditert-butyl groups reduces nucleophilic attack efficiency, resulting in a moderate 52% yield. Competing hydrolysis generates 3,5-ditert-butylbenzoic acid (18% yield), necessitating careful control of reaction moisture.

Comparative Analysis of Methodologies

Table 3. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Copper Catalysis | 78 | 99 | 24 h | High |

| Palladium Coupling | 65 | 95 | 12 h | Moderate |

| Acyl Substitution | 52 | 90 | 2 h | Low |

The copper-catalyzed route offers superior yields and scalability, albeit requiring specialized high-pressure equipment. Palladium coupling avoids extreme pressures but suffers from ligand costs. Classical acylation, while operationally simple, is least efficient due to steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。